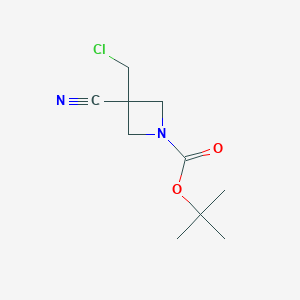
4-(Azidomethyl)-2-fluoro-1-methoxybenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(Azidomethyl)-2-fluoro-1-methoxybenzene is an organic compound characterized by the presence of an azido group, a fluorine atom, and a methoxy group attached to a benzene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
One common method is the nucleophilic substitution reaction where a halomethyl derivative, such as 4-(Bromomethyl)-2-fluoro-1-methoxybenzene, reacts with sodium azide (NaN₃) in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing safety measures to handle the potentially hazardous azido group.
Analyse Des Réactions Chimiques
Types of Reactions
4-(Azidomethyl)-2-fluoro-1-methoxybenzene can undergo various chemical reactions, including:
Substitution Reactions: The azido group can be replaced by other nucleophiles under suitable conditions.
Cycloaddition Reactions: The azido group can participate in [3+2] cycloaddition reactions with alkynes to form triazoles.
Reduction Reactions: The azido group can be reduced to an amine using reducing agents like triphenylphosphine (PPh₃) or lithium aluminum hydride (LiAlH₄).
Common Reagents and Conditions
Nucleophilic Substitution: Sodium azide (NaN₃) in DMF.
Cycloaddition: Copper(I) catalysts in the presence of alkynes.
Reduction: Triphenylphosphine (PPh₃) or lithium aluminum hydride (LiAlH₄).
Major Products
Substitution: Various substituted benzene derivatives.
Cycloaddition: 1,2,3-Triazoles.
Reduction: Amino derivatives.
Applications De Recherche Scientifique
4-(Azidomethyl)-2-fluoro-1-methoxybenzene has several applications in scientific research:
Organic Synthesis: Used as a building block for the synthesis of more complex molecules.
Materials Science: Employed in the development of new materials with specific properties, such as polymers and nanomaterials.
Bioconjugation: Utilized in click chemistry for labeling and modifying biomolecules.
Pharmaceuticals: Potential intermediate in the synthesis of pharmaceutical compounds.
Mécanisme D'action
The mechanism of action of 4-(Azidomethyl)-2-fluoro-1-methoxybenzene largely depends on the specific reaction it undergoes. For instance, in cycloaddition reactions, the azido group acts as a 1,3-dipole, reacting with alkynes to form triazoles. This reaction is facilitated by copper(I) catalysts, which stabilize the transition state and lower the activation energy .
Comparaison Avec Des Composés Similaires
Similar Compounds
4-(Azidomethyl)-2-fluoro-1-methoxybenzene: Contains an azido group, a fluorine atom, and a methoxy group.
4-(Azidomethyl)-2-fluoro-1-chlorobenzene: Similar structure but with a chlorine atom instead of a methoxy group.
4-(Azidomethyl)-2-fluoro-1-nitrobenzene: Contains a nitro group instead of a methoxy group.
Uniqueness
The presence of both the azido group and the methoxy group in this compound makes it unique compared to its analogs. The methoxy group can influence the electronic properties of the benzene ring, potentially altering the reactivity and stability of the compound in various chemical reactions .
Propriétés
IUPAC Name |
4-(azidomethyl)-2-fluoro-1-methoxybenzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8FN3O/c1-13-8-3-2-6(4-7(8)9)5-11-12-10/h2-4H,5H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
INHDMSSGWXBAGF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CN=[N+]=[N-])F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8FN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
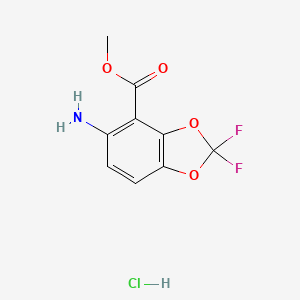
![ethyl6-amino-5H,6H,7H-pyrazolo[3,2-b][1,3]oxazine-3-carboxylatehydrochloride](/img/structure/B13561394.png)
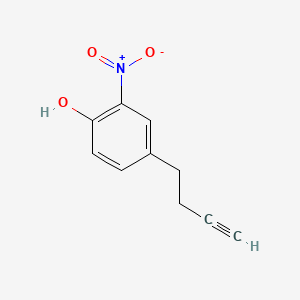



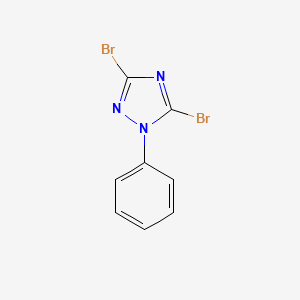
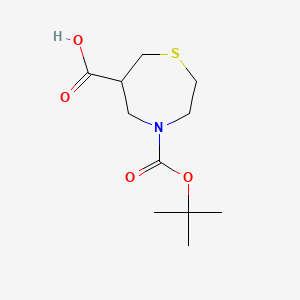
![rac-(1R,4S,5R)-4-{[(tert-butoxy)carbonyl]amino}bicyclo[3.1.0]hexane-1-carboxylic acid](/img/structure/B13561428.png)
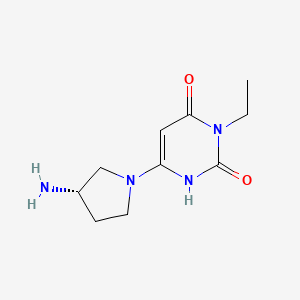

![[2-(Aminomethyl)but-3-yn-1-yl]cyclopropane hydrochloride](/img/structure/B13561450.png)
